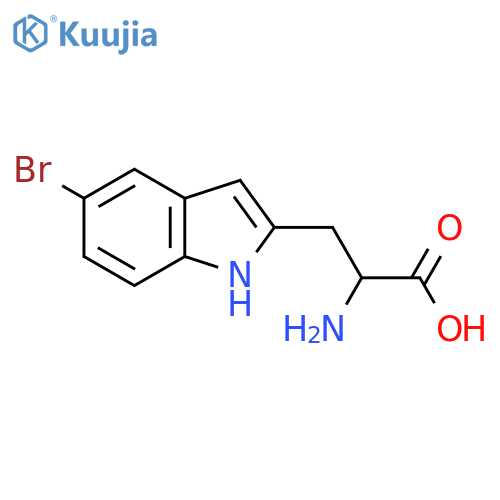

Cas no 1270312-06-5 (2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid)

1270312-06-5 structure

商品名:2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid

- SCHEMBL454981

- EN300-1912771

- 1270312-06-5

-

- インチ: 1S/C11H11BrN2O2/c12-7-1-2-10-6(3-7)4-8(14-10)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16)

- InChIKey: CDYBDVURNMMPPW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C=C(CC(C(=O)O)N)N2

計算された属性

- せいみつぶんしりょう: 282.00039g/mol

- どういたいしつりょう: 282.00039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1912771-0.1g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 0.1g |

$578.0 | 2023-09-17 | ||

| Enamine | EN300-1912771-0.05g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 0.05g |

$551.0 | 2023-09-17 | ||

| Enamine | EN300-1912771-0.5g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 0.5g |

$630.0 | 2023-09-17 | ||

| Enamine | EN300-1912771-2.5g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 2.5g |

$1287.0 | 2023-09-17 | ||

| Enamine | EN300-1912771-5g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 5g |

$1903.0 | 2023-09-17 | ||

| Enamine | EN300-1912771-10g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 10g |

$2823.0 | 2023-09-17 | ||

| Enamine | EN300-1912771-5.0g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-1912771-10.0g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 10g |

$5283.0 | 2023-06-02 | ||

| Enamine | EN300-1912771-1g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 1g |

$656.0 | 2023-09-17 | ||

| Enamine | EN300-1912771-0.25g |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid |

1270312-06-5 | 0.25g |

$604.0 | 2023-09-17 |

2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1270312-06-5 (2-amino-3-(5-bromo-1H-indol-2-yl)propanoic acid) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬